Biochemical Potency Advantage Over Widely Used Tool Compounds
Shp2-IN-16 exhibits an IC50 value of 1 nM in a biochemical SHP2 inhibition assay [1]. This represents a significant improvement in potency over the first-generation allosteric inhibitor SHP099, which has a reported IC50 of 70 nM or 71 nM . Compared to the clinical candidate TNO155 (IC50 of 11 nM), Shp2-IN-16 is approximately 10-fold more potent . Against JAB-3068 (IC50 of 25.8 nM), the potency improvement is over 25-fold .
| Evidence Dimension | Biochemical SHP2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | SHP099 (70-71 nM); TNO155 (11 nM); JAB-3068 (25.8 nM); IACS-13909 (15.7 nM) |
| Quantified Difference | 70-71x more potent than SHP099; 11x more potent than TNO155; 25.8x more potent than JAB-3068; 15.7x more potent than IACS-13909 |
| Conditions | In vitro biochemical SHP2 phosphatase activity assay |
Why This Matters
Higher biochemical potency allows for the use of lower compound concentrations, potentially minimizing non-specific off-target effects and reducing the required amount for in vitro studies, which is a key factor for cost-effective procurement.
- [1] Sabnis, R. W. (2023). Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma. ACS Medicinal Chemistry Letters, 14(10), 1336–1337. View Source
